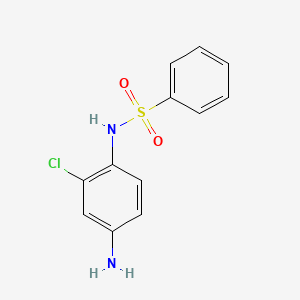
Quinuclidine-4-carboxylic acid
Übersicht
Beschreibung
Quinuclidine-4-carboxylic acid is an organic compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-4-carboxylic acid .
Synthesis Analysis
Quinuclidine-4-carboxylic acid can be synthesized from isatin with acetone in the presence of an alkali . Another method involves a three-component synthesis based on the Doebner Hydrogen-Transfer Reaction . The synthesis of 4-aminoquinuclidine from quinuclidine-4-carboxylic acid has also been reported .
Molecular Structure Analysis
The molecular structure of Quinuclidine-4-carboxylic acid comprises a carboxyl functional group, CO2H, attached to a quinuclidine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .
Chemical Reactions Analysis
Quinuclidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 4-aminoquinuclidine and its derivatives . It can also participate in the Doebner reaction for catalyzing cascade reactions .
Physical And Chemical Properties Analysis
Quinuclidine-4-carboxylic acid has a molecular weight of 155.194 Da . It is a solid at room temperature . More specific physical and chemical properties were not found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline motifs, which include Quinuclidine-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives, including Quinuclidine-4-carboxylic acid, have shown potential as anticancer agents . They are being studied for their ability to inhibit the growth of cancer cells.
Antioxidant Activity
Quinoline-based compounds have demonstrated antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anti-Inflammatory Activity
Quinoline derivatives have also shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline compounds have been used in the treatment of malaria . Their antimalarial activity makes them valuable in the ongoing fight against this disease.
Anti-SARS-CoV-2 Activity
In the context of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This suggests they could be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline compounds have demonstrated antituberculosis activity . This indicates potential applications in the treatment of tuberculosis.
Inhibitors of Alkaline Phosphatases
A diverse range of Quinuclidine-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . This suggests potential applications in the treatment of diseases related to the dysfunction of these enzymes.
Wirkmechanismus
Mode of Action
The exact mode of action of Quinuclidine-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. As a carboxylic acid derivative, it may interact with its targets through mechanisms common to other carboxylic acids .
Biochemical Pathways
Carboxylic acids are known to play key roles in various biochemical processes, including energy production and signal transduction
Pharmacokinetics
As a carboxylic acid, it is expected to have certain common characteristics such as being soluble in water and potentially undergoing metabolism in the liver . .
Action Environment
The action, efficacy, and stability of Quinuclidine-4-carboxylic acid can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of carboxylic acids, potentially influencing their absorption and distribution . Additionally, temperature and storage conditions can impact the stability of the compound .
Safety and Hazards
Quinuclidine-4-carboxylic acid hydrochloride, a related compound, has been classified as potentially harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLDHNFTITERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548666 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidine-4-carboxylic acid | |
CAS RN |
55022-88-3 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


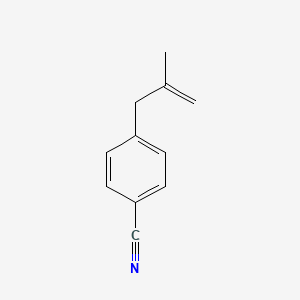
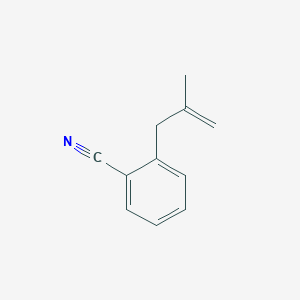
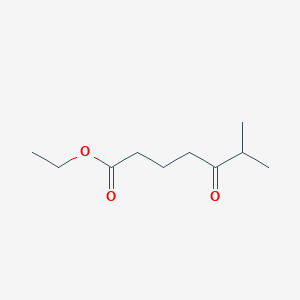


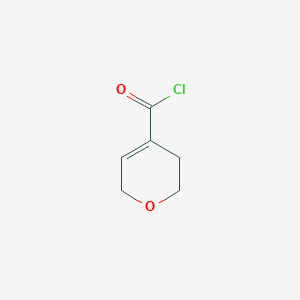
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
